Cas no 66108-86-9 (N~1~-benzyl-4-nitro-1,2-benzenediamine)
N~1~-benzyl-4-nitro-1,2-benzenediamine Chemical and Physical Properties
Names and Identifiers
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- N~1~-benzyl-4-nitro-1,2-benzenediamine
- 1-N-benzyl-4-nitrobenzene-1,2-diamine
- N1-BENZYL-4-NITRO-1,2-BENZENEDIAMINE
- (2-amino-4-nitrophenyl)benzylamine
- 2-Amino-4-nitro-N-benzyl-anilin
- benzylnitrobenzenediamine
- N1-benzyl-4-nitro-benzene-1,2-diamine
- N1-Benzyl-4-nitro-o-phenylendiamin
- N1-benzyl-4-nitro-o-phenylenediamine
- N-Benzyl-4-nitro-2-amino-anilin
- N1-Benzyl-4-nitrobenzene-1,2-diamine
- N-benzyl-2-amino-4-nitroaniline
- IBEYXDADRRTHEV-UHFFFAOYSA-N
- J-523389
- DTXSID20402663
- MFCD00473690
- 66108-86-9
- AD-0744
- N~1~-Benzyl-4-nitrobenzene-1,2-diamine
- AKOS005071740
- SCHEMBL9395627
-
- MDL: MFCD00473690
- Inchi: 1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
- InChI Key: IBEYXDADRRTHEV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=C(C=1)N)NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 243.10100
- Monoisotopic Mass: 243.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 83.9Ų
Experimental Properties
- Melting Point: 148-150°
- PSA: 83.87000
- LogP: 3.96650
N~1~-benzyl-4-nitro-1,2-benzenediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB269041-500 mg |
N1-Benzyl-4-nitro-1,2-benzenediamine; 95% |
66108-86-9 | 500MG |
€168.50 | 2022-09-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311504-500 mg |
N~1~-benzyl-4-nitro-1,2-benzenediamine, |
66108-86-9 | 500MG |
¥1,098.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311504A-1 g |
N~1~-benzyl-4-nitro-1,2-benzenediamine, |
66108-86-9 | 1g |
¥1,527.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311504-500mg |
N~1~-benzyl-4-nitro-1,2-benzenediamine, |
66108-86-9 | 500mg |
¥1098.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311504A-1g |
N~1~-benzyl-4-nitro-1,2-benzenediamine, |
66108-86-9 | 1g |
¥1527.00 | 2023-09-05 | ||
| abcr | AB269041-500mg |
N1-Benzyl-4-nitro-1,2-benzenediamine, 95%; . |
66108-86-9 | 95% | 500mg |
€178.80 | 2025-04-17 | |
| A2B Chem LLC | AH16789-1mg |
N1-BENZYL-4-NITRO-1,2-BENZENEDIAMINE |
66108-86-9 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AH16789-5mg |
N1-BENZYL-4-NITRO-1,2-BENZENEDIAMINE |
66108-86-9 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AH16789-10mg |
N1-BENZYL-4-NITRO-1,2-BENZENEDIAMINE |
66108-86-9 | >95% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AH16789-500mg |
N1-BENZYL-4-NITRO-1,2-BENZENEDIAMINE |
66108-86-9 | >95% | 500mg |
$269.00 | 2024-04-19 |
N~1~-benzyl-4-nitro-1,2-benzenediamine Suppliers
N~1~-benzyl-4-nitro-1,2-benzenediamine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on N~1~-benzyl-4-nitro-1,2-benzenediamine
Introduction to N~1~-benzyl-4-nitro-1,2-benzenediamine (CAS No. 66108-86-9)
N~1~-benzyl-4-nitro-1,2-benzenediamine, identified by its Chemical Abstracts Service (CAS) number 66108-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic amines, which are widely studied for their potential biological activities and structural versatility. The benzyl and nitro substituents in its molecular structure contribute to its unique reactivity and make it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of N~1~-benzyl-4-nitro-1,2-benzenediamine is C10H10N2O2, reflecting its aromatic nature and the presence of both amino and nitro functional groups. These features position the compound as a key building block in organic synthesis, particularly in the development of pharmaceutical agents. The nitro group introduces electrophilic characteristics, while the amino groups provide nucleophilic sites, enabling diverse chemical transformations such as reduction, diazotization, and coupling reactions.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic derivatives. The presence of both nitro and amino groups in N~1~-benzyl-4-nitro-1,2-benzenediamine makes it a promising candidate for further investigation into its potential applications in drug discovery. Studies have begun to uncover its role as a precursor in synthesizing novel therapeutic agents targeting various diseases, including inflammatory conditions and infectious disorders.
One of the most compelling aspects of N~1~-benzyl-4-nitro-1,2-benzenediamine is its structural flexibility, which allows chemists to modify its core framework to develop derivatives with enhanced biological activity. Researchers have been particularly interested in how the nitro group can be reduced to an amine or converted into other functional moieties, thereby expanding the compound’s utility in medicinal chemistry. This adaptability has led to several innovative synthetic strategies being employed to optimize its pharmacokinetic properties.
The synthesis of N~1~-benzyl-4-nitro-1,2-benzenediamine typically involves multi-step organic reactions starting from readily available aromatic precursors. The process often begins with the nitration of benzene derivatives followed by selective benzylamine functionalization. Advanced catalytic methods have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These synthetic advancements underscore the compound’s significance as a synthetic intermediate.
Recent research has highlighted the potential of N~1~-benzyl-4-nitro-1,2-benzenediamine in developing novel antimicrobial agents. The nitroaromatic core structure is known to exhibit broad-spectrum activity against bacteria and fungi, making it an attractive scaffold for drug design. By incorporating this compound into larger molecules or modifying its existing functional groups, scientists aim to create drugs that are more effective against resistant strains while minimizing side effects.
The role of computational chemistry has also been instrumental in understanding the behavior of N~1~-benzyl-4-nitro-1,2-benzenediamine at a molecular level. High-performance computing techniques allow researchers to predict how this compound interacts with biological targets such as enzymes and receptors. These insights have guided experimental efforts toward designing more potent and selective therapeutic agents based on this scaffold.
In addition to its pharmaceutical applications, N~1~-benzyl-4-nitro-1,2-benzenediamine has shown promise in materials science research. Its ability to form stable complexes with metal ions makes it useful in developing coordination polymers and catalysts. These materials have potential applications in catalysis, sensing, and even energy storage systems. The versatility of this compound underscores its importance beyond traditional medicinal chemistry applications.
The future directions for research on N~1~-benzyl-4-nitro-1,2-benzenediamine are vast and exciting. As synthetic methodologies continue to evolve, new derivatives with tailored properties will likely emerge, further expanding its utility across multiple scientific disciplines. Collaborative efforts between organic chemists, biochemists, and pharmacologists will be crucial in unlocking the full potential of this versatile compound.
In conclusion,N~1~-benzyl-4-nitro-1,2-benzenediamine (CAS No. 66108-86-9) represents a significant advancement in chemical synthesis and drug development. Its unique structural features make it an invaluable intermediate for creating novel therapeutic agents with potential applications ranging from antimicrobial treatments to advanced materials science innovations. Continued research into this compound promises to yield groundbreaking discoveries that will benefit society on multiple fronts.
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